1,1,1,2,3-Pentachloro-2-methylpropane

Description

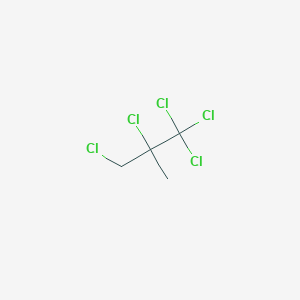

1,1,1,2,3-Pentachloro-2-methylpropane is a chlorinated hydrocarbon with a branched alkane structure. Structurally, it features five chlorine atoms distributed across a propane backbone, with a methyl group attached to the second carbon. Chlorinated hydrocarbons like this are typically used in industrial synthesis, solvents, or intermediates for fluorinated compounds .

Key characteristics of such compounds include high density, low polarity, and thermal stability due to extensive halogenation. For example, 1,1,1,2,3-Pentachloro-2-fluoropropane (CAS 421-94-3), a structurally similar fluorinated analog, has a boiling point of 182.4°C, a density of 1.667 g/cm³, and acute oral toxicity (LD₅₀: 354 mg/kg in rats) . These properties suggest that this compound may exhibit comparable physicochemical and toxicological profiles.

Properties

CAS No. |

4749-31-9 |

|---|---|

Molecular Formula |

C4H5Cl5 |

Molecular Weight |

230.3 g/mol |

IUPAC Name |

1,1,1,2,3-pentachloro-2-methylpropane |

InChI |

InChI=1S/C4H5Cl5/c1-3(6,2-5)4(7,8)9/h2H2,1H3 |

InChI Key |

OAKLYBYUOVAPHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCl)(C(Cl)(Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of 1-Chloro-2-methyl-propene with Sulfuryl Chloride

One of the primary methods to prepare chlorinated derivatives related to this compound involves the reaction of 1-chloro-2-methyl-propene with sulfuryl chloride . This process is well-documented in European Patent EP0133912A2 and involves the following key features:

- Reaction Conditions : The reaction is preferably conducted in the liquid phase at temperatures between 30 to 65 °C under normal atmospheric pressure.

- Catalysis : The process benefits significantly from the presence of ultraviolet (UV) light (wavelengths between 200 to 400 nm) and/or aldehydes as catalysts. Aliphatic or olefinic aldehydes such as isobutanal are particularly effective.

- Stoichiometry : Sulfuryl chloride is used in a stoichiometric deficit relative to 1-chloro-2-methyl-propene to optimize selectivity.

- By-products and Selectivity : The reaction can yield various chlorinated products, but under optimized conditions (UV light and aldehyde catalysis), 1,1,2-trichloro-2-methyl-propane is produced predominantly, which can be further chlorinated towards pentachlorinated derivatives.

| Parameter | Details |

|---|---|

| Starting Material | 1-chloro-2-methyl-propene |

| Chlorinating Agent | Sulfuryl chloride |

| Catalyst | Aldehydes (e.g., isobutanal) |

| Light Source | UV light (200–400 nm) |

| Temperature | 30–65 °C |

| Phase | Liquid phase |

| Pressure | Atmospheric pressure |

| Product Focus | 1,1,2-trichloro-2-methyl-propane (precursor) |

The reaction proceeds with the release of sulfur dioxide (SO₂) and possibly hydrogen chloride (HCl), which are removed continuously to drive the reaction forward. After completion, the crude product is washed with water, dried over potassium carbonate (K₂CO₃), and analyzed by gas chromatography to determine product composition.

Further Chlorination and Ionic Chlorination Routes

Building on the trichlorinated intermediates, further chlorination steps lead to pentachlorinated products such as this compound. Advanced chlorination methods involve:

- Ionic Chlorination : Using Lewis acid catalysts such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), iodine, sulfur, or metal triflates to promote selective chlorination of chloropropane derivatives.

- Starting Materials : Chlorinated propenes like 1,2-dichloropropane serve as low-cost feedstocks.

- Process Optimization : Removal of less reactive intermediates (e.g., 1,2,3-trichloropropane) by dehydrochlorination with bases such as sodium hydroxide or potassium hydroxide enhances selectivity and yield of pentachlorinated products.

- Reaction Conditions : Chlorination is carried out under controlled temperature and pressure, often in batch or continuous stirred tank reactors with mechanical or jet mixing.

A representative chlorination sequence involves the conversion of 1,2-dichloropropane to various chlorinated intermediates, followed by ionic chlorination and base-catalyzed dehydrochlorination to yield pentachloropropane isomers including this compound.

Telomerization and Catalytic Chlorination

Another approach to obtain pentachlorinated butane derivatives related to pentachloropropane compounds involves:

- Telomerization of chlorinated olefins such as 2-chloropropene with carbon tetrachloride or vinylidene chloride with 1,1,1-trichloroethane.

- Catalysts : Transition metal catalysts including iron pentacarbonyl or copper salts combined with amines.

- This method can produce 1,1,1,3,3-pentachlorobutane, a compound structurally similar and relevant to pentachloropropane chemistry, which can be further processed or separated as needed.

Comparative Analysis of Preparation Methods

| Preparation Method | Starting Materials | Catalysts/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Sulfuryl chloride chlorination | 1-chloro-2-methyl-propene | UV light, aldehydes, liquid phase, 30–65 °C | High selectivity for trichlorinated intermediate; simple setup | Requires careful control of light and catalyst concentration |

| Ionic chlorination with Lewis acids | 1,2-dichloropropane and derivatives | Lewis acids (AlCl₃, FeCl₃), base dehydrochlorination | Enhanced selectivity, scalable continuous process | Complex separation of intermediates; requires catalyst handling |

| Telomerization with transition metal catalysts | Chlorinated olefins (2-chloropropene, vinylidene chloride) | Iron pentacarbonyl, copper salts + amines | Produces pentachlorobutane derivatives; versatile | Multi-step process; catalyst recovery needed |

Summary of Research Findings

- The reaction of 1-chloro-2-methyl-propene with sulfuryl chloride under UV light and aldehyde catalysis is a technically simple and effective route to produce chlorinated intermediates that can be further chlorinated to this compound.

- Ionic chlorination processes , employing Lewis acid catalysts and subsequent base-induced dehydrochlorination, improve the yield and purity of pentachlorinated products by selectively removing less reactive intermediates.

- Telomerization reactions provide an alternative synthetic route to chlorinated butane derivatives structurally related to pentachloropropane compounds, broadening the scope of chlorinated hydrocarbon synthesis.

- Analytical techniques such as gas chromatography are essential for monitoring product distribution and optimizing reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,3-Pentachloro-2-methylpropane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Oxidation Reactions: It can be oxidized to form corresponding alcohols or acids.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products: The major products formed from these reactions include various chlorinated derivatives, alcohols, and acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1,1,2,3-Pentachloro-2-methylpropane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of other chlorinated compounds.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

Mechanism of Action

The mechanism by which 1,1,1,2,3-Pentachloro-2-methylpropane exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in various biochemical effects, including enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Key Observations :

- Branching vs.

- Halogen Substitution : Fluorine in 1,1,1,2,3-Pentachloro-2-fluoropropane lowers density (1.667 g/cm³) compared to fully chlorinated analogs, which likely exceed 1.7 g/cm³ .

Physicochemical Properties

Chlorination patterns directly affect boiling points, polarity, and hydrophobicity:

| Compound Name | Boiling Point (°C) | Density (g/cm³) | Polarity | Hydrophobicity (ΔGhydr, kcal/mol) |

|---|---|---|---|---|

| 1,1,1,2,3-Pentachloro-2-fluoropropane | 182.4 | 1.667 | Moderate | Not available |

| 1,1,2,3,3-Pentachloropropane | Not available | ~1.7 (estimated) | Low | Not available |

| 2,3,4,5-Tetrachlorobiphenyl (PCB) | Not available | - | Low | -1.2 (experimental) |

| 2,2',6,6'-Tetrachlorobiphenyl (PCB) | Not available | - | Higher | -2.4 (experimental) |

Key Observations :

- Polarity: Chlorine atoms in non-symmetrical positions (e.g., 2,3,4,5-tetrachlorobiphenyl) reduce polarity compared to symmetrical analogs (e.g., 2,2',6,6'-tetrachlorobiphenyl) . This trend likely extends to chlorinated propanes, where this compound may exhibit lower polarity than linear isomers.

- Hydrophobicity : Chlorinated biphenyls with similar σ-profiles show significant differences in hydration free energy (ΔGhydr) due to chlorine positioning . For chlorinated propanes, branching could similarly alter hydrophobicity.

Toxicity and Environmental Impact

Toxicity data for chlorinated propanes varies with substitution:

| Compound Name | Acute Oral LD₅₀ (Rat) | Carcinogenicity | Environmental Persistence |

|---|---|---|---|

| 1,1,1,2,3-Pentachloro-2-fluoropropane | 354 mg/kg | Not classified | High (bioaccumulative) |

| 1,1,2,3,3-Pentachloropropane | Not available | Suspected (analogous to PCBs) | High |

| 1,2,3-Trichloropropane | 320 mg/kg | Likely carcinogen | Moderate |

Key Observations :

Biological Activity

1,1,1,2,3-Pentachloro-2-methylpropane (C4H5Cl5) is a chlorinated organic compound that has garnered attention due to its potential biological activity and environmental impact. This compound is primarily used in industrial applications, but its biological effects on human health and ecosystems require thorough investigation. This article reviews the biological activity of this compound based on diverse sources and research findings.

- Molecular Formula : C4H5Cl5

- Molecular Weight : 207.4 g/mol

- CAS Number : 13454491

Biological Activity Overview

Research indicates that chlorinated compounds like this compound exhibit various biological activities. These activities can be categorized into toxicity studies, environmental impacts, and potential therapeutic applications.

Toxicity Studies

- Acute Toxicity : Studies have shown that this compound is harmful if ingested or comes into contact with skin. It is classified as H302 (harmful if swallowed) and H312 (harmful in contact with skin) .

- Chronic Effects : Long-term exposure to chlorinated compounds can lead to adverse health effects such as carcinogenicity and reproductive toxicity. The specific chronic effects of this compound are still under investigation but are a concern due to its structural similarities with other toxic chlorinated hydrocarbons.

- Ecotoxicology : The compound poses risks to aquatic life and soil microorganisms. Its persistence in the environment raises concerns about bioaccumulation and biomagnification in food chains.

Case Studies

- A study conducted on the environmental impact of chlorinated solvents highlighted the persistence of compounds like this compound in groundwater systems. The study indicated that these compounds could remain detectable for extended periods due to their resistance to biodegradation .

- Another case study focused on the effects of chlorinated compounds on human health reported increased incidences of liver and kidney damage among workers exposed to high concentrations of chlorinated solvents in industrial settings .

Research Findings

Recent research has explored the mechanisms by which this compound exerts its biological effects:

- Cellular Toxicity : The compound has been shown to induce oxidative stress in cellular models. This oxidative stress can lead to cell death and inflammation through the generation of reactive oxygen species (ROS) .

- Endocrine Disruption : Some studies suggest that chlorinated hydrocarbons may interfere with endocrine function by mimicking or blocking hormones. This disruption can lead to developmental issues and reproductive health problems .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,1,1,2,3-pentachloro-2-methylpropane in laboratory settings?

- Methodological Answer : The compound can be synthesized via halogen exchange reactions. For example, reacting 1,1,1,2,3-pentachloropropane with methylating agents (e.g., methyl chloride) under controlled catalytic conditions (e.g., AlCl₃). Key steps include maintaining anhydrous conditions, optimizing reaction temperature (60–80°C), and monitoring progress via gas chromatography (GC) to ensure intermediate conversion .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use ¹³C NMR to resolve chlorine-induced splitting patterns and confirm substitution patterns. GC-MS with electron ionization (EI) is optimal for purity assessment, employing a non-polar column (e.g., DB-5) and temperature programming (50°C to 250°C at 10°C/min). FT-IR can identify C-Cl stretching vibrations (540–580 cm⁻¹) and methyl group signals (2960 cm⁻¹) .

Q. How should researchers handle discrepancies in reported physical properties (e.g., boiling point)?

- Methodological Answer : Cross-validate data using peer-reviewed sources and replicate measurements. For example, if a boiling point is reported as an estimate (e.g., 329.48°C in older literature), perform dynamic distillation under reduced pressure (e.g., 10 mmHg) with calibrated thermocouples. Compare results with computational predictions (e.g., Clausius-Clapeyron equation) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Apply density functional theory (DFT) to model transition states. Use software like Gaussian or ORCA to calculate activation energies for SN1/SN2 pathways. Key parameters include solvation effects (e.g., PCM model for non-polar solvents) and steric hindrance analysis (e.g., methyl group positioning). Validate predictions with kinetic isotope effect (KIE) experiments .

Q. What strategies resolve contradictions in environmental persistence data for this compound?

- Methodological Answer : Conduct soil mobility studies using OECD Guideline 106 (batch equilibrium method) to measure log Koc. Pair with biodegradation assays (e.g., OECD 301F) under aerobic/anaerobic conditions. If literature conflicts (e.g., conflicting half-life estimates), reconcile using meta-analysis of soil type, pH, and microbial activity data .

Q. How can researchers design experiments to assess the compound’s ecotoxicological mechanisms?

- Methodological Answer : Use Daphnia magna acute toxicity tests (OECD 202) to determine LC50, followed by metabolomics (LC-HRMS) to identify metabolic disruptions (e.g., lipid peroxidation markers). For chronic effects, apply transcriptomic profiling (RNA-seq) in zebrafish embryos to map stress-response pathways (e.g., CYP450 upregulation) .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Use probit analysis for LC50 calculations (e.g., EPA Probit Analysis Program). For non-linear responses, apply Hill equation modeling in GraphPad Prism. Include bootstrap resampling (1,000 iterations) to estimate confidence intervals .

Q. How should researchers optimize reaction conditions to minimize byproducts during synthesis?

- Methodological Answer : Employ design of experiments (DoE) with variables like temperature, catalyst loading, and solvent polarity. Use response surface methodology (RSM) to identify interactions. Monitor byproduct formation via GC-MS and optimize for selectivity >95% .

Notes for Rigorous Research

- Contradiction Management : When literature data conflict (e.g., conflicting melting points), prioritize studies with detailed calibration protocols or ISO/IEC 17025-accredited labs.

- Safety Compliance : Despite limited GHS classification data, treat the compound as a suspected halogenated hydrocarbon hazard. Use fume hoods and PPE compliant with OSHA 29 CFR 1910.1200 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.